molecular formula C17H15N5O3 B265711 4-(2,2-Diphenylhydrazinyl)-6-methoxy-5-nitropyrimidine

4-(2,2-Diphenylhydrazinyl)-6-methoxy-5-nitropyrimidine

Cat. No. B265711
M. Wt: 337.33 g/mol
InChI Key: UTEANAPNHNEVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,2-Diphenylhydrazinyl)-6-methoxy-5-nitropyrimidine, also known as DPHP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DPHP is a yellow crystalline powder with a molecular formula of C18H16N4O3 and a molecular weight of 344.35 g/mol.

Mechanism of Action

The mechanism of action of 4-(2,2-Diphenylhydrazinyl)-6-methoxy-5-nitropyrimidine is not fully understood. However, it has been suggested that 4-(2,2-Diphenylhydrazinyl)-6-methoxy-5-nitropyrimidine may act by inhibiting the growth of cancer cells and microorganisms. 4-(2,2-Diphenylhydrazinyl)-6-methoxy-5-nitropyrimidine may also induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(2,2-Diphenylhydrazinyl)-6-methoxy-5-nitropyrimidine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and microorganisms, induce apoptosis in cancer cells, and reduce inflammation. 4-(2,2-Diphenylhydrazinyl)-6-methoxy-5-nitropyrimidine has also been found to have antioxidant properties and may protect against oxidative stress.

Advantages and Limitations for Lab Experiments

4-(2,2-Diphenylhydrazinyl)-6-methoxy-5-nitropyrimidine has several advantages for lab experiments. It is easy to synthesize and purify, and it has been extensively studied for its potential applications in various fields of scientific research. However, 4-(2,2-Diphenylhydrazinyl)-6-methoxy-5-nitropyrimidine also has some limitations. It is relatively unstable and may decompose over time, and it may also be toxic to some cell lines.

Future Directions

For the study of 4-(2,2-Diphenylhydrazinyl)-6-methoxy-5-nitropyrimidine include the development of new drugs based on 4-(2,2-Diphenylhydrazinyl)-6-methoxy-5-nitropyrimidine and further studies to determine its toxicology and safety for use in humans.

Synthesis Methods

The synthesis of 4-(2,2-Diphenylhydrazinyl)-6-methoxy-5-nitropyrimidine involves the reaction of 2,2-diphenylhydrazine with 6-methoxy-5-nitropyrimidine in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization to obtain pure 4-(2,2-Diphenylhydrazinyl)-6-methoxy-5-nitropyrimidine.

Scientific Research Applications

4-(2,2-Diphenylhydrazinyl)-6-methoxy-5-nitropyrimidine has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anticancer, antimicrobial, and antifungal properties. 4-(2,2-Diphenylhydrazinyl)-6-methoxy-5-nitropyrimidine has also been studied for its potential use in the development of new drugs for the treatment of various diseases.

properties

Product Name

4-(2,2-Diphenylhydrazinyl)-6-methoxy-5-nitropyrimidine

Molecular Formula

C17H15N5O3

Molecular Weight

337.33 g/mol

IUPAC Name

2-(6-methoxy-5-nitropyrimidin-4-yl)-1,1-diphenylhydrazine

InChI

InChI=1S/C17H15N5O3/c1-25-17-15(22(23)24)16(18-12-19-17)20-21(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3,(H,18,19,20)

InChI Key

UTEANAPNHNEVQS-UHFFFAOYSA-N

SMILES

COC1=NC=NC(=C1[N+](=O)[O-])NN(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

COC1=NC=NC(=C1[N+](=O)[O-])NN(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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